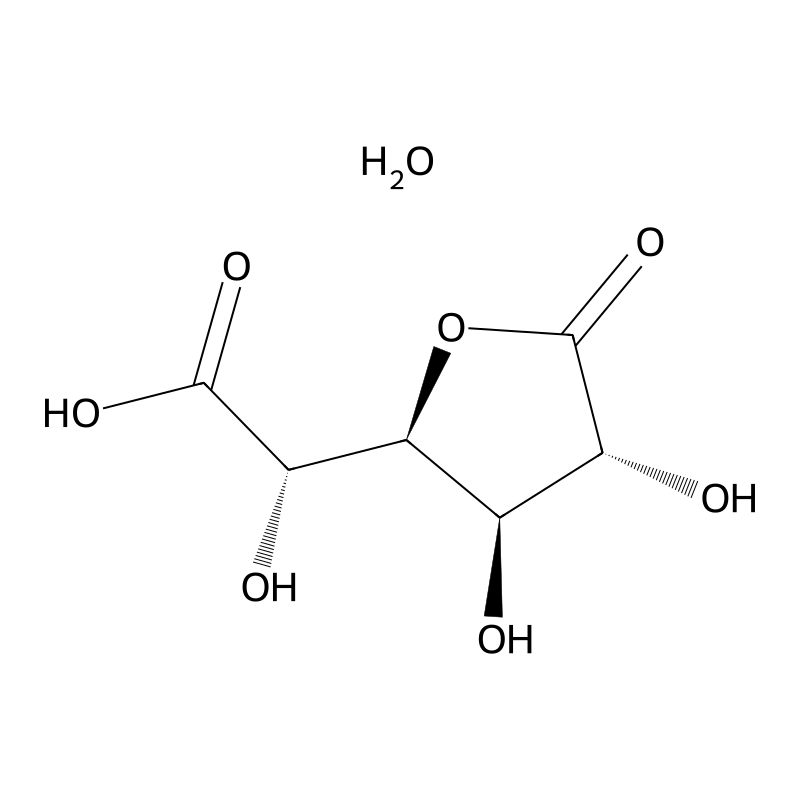

D-Saccharic acid 1,4-lactone hydrate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-Saccharic acid 1,4-lactone is an inhibitor of β-glucuronidase (IC50 = 45 µM for the human enzyme). It is commonly used as a standard in the development of novel inhibitors of β-glucuronidase. D-Saccharic Acid 1,4-lactone is also used to prevent the cleavage of glucuronides in plasma, serum, or urine by β-glucuronidase in samples.

Chiral Synthesis and Catalysis:

Due to its well-defined stereochemistry, (S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate can be utilized as a chiral auxiliary in organic synthesis. Chiral auxiliaries are temporary directing groups introduced into a molecule to control the formation of a specific stereoisomer during a reaction. This property makes it valuable for the synthesis of enantiopure compounds, which are crucial in various fields, including pharmaceuticals and agrochemicals.

Furthermore, the molecule's chiral hydroxyl groups and carboxylic acid functionalities potentially allow its exploration as a chiral catalyst in various asymmetric reactions. Chiral catalysts can selectively accelerate the formation of one enantiomer over another, leading to more efficient and sustainable syntheses of chiral compounds.

D-Saccharic acid 1,4-lactone monohydrate is a derivative of D-saccharic acid, characterized by its lactone structure. This compound is primarily known for its role as an inhibitor of the enzyme β-glucuronidase, which is involved in the hydrolysis of glucuronides, thereby influencing various biological processes. The monohydrate form indicates that it contains one molecule of water per molecule of the lactone, affecting its solubility and stability in different environments .

The primary biological activity of D-saccharic acid 1,4-lactone monohydrate is its inhibition of β-glucuronidase. This property makes it significant in various biomedical applications, particularly in pharmacology where it aids in maintaining glucuronide levels in biological samples such as plasma and urine. Additionally, it has been explored for its potential anticancer properties due to its ability to modulate metabolic pathways related to drug metabolism and detoxification processes .

D-Saccharic acid 1,4-lactone monohydrate can be synthesized through several methods:

- Lactonization: This involves the conversion of D-saccharic acid into its lactone form through dehydration reactions.

- Chemical Reduction: The compound can be synthesized from D-sorbitol or similar sugars by oxidation followed by lactonization.

- Enzymatic Methods: Utilizing specific enzymes to catalyze the formation of the lactone from saccharic acid can yield higher specificity and purity .

D-Saccharic acid 1,4-lactone monohydrate has a variety of applications:

- Pharmaceuticals: Used as a β-glucuronidase inhibitor in drug formulation to enhance bioavailability and efficacy.

- Biochemical Research: Serves as a tool in studies related to drug metabolism and enzyme activity.

- Anticancer Research: Investigated for its potential role in cancer therapies due to its metabolic modulation properties .

Studies have shown that D-saccharic acid 1,4-lactone monohydrate interacts with various biological molecules, particularly enzymes involved in drug metabolism. Its inhibition of β-glucuronidase affects the pharmacokinetics of drugs that are glucuronidated, leading to altered drug clearance rates and efficacy. Understanding these interactions is crucial for optimizing therapeutic regimens involving glucuronide-conjugated drugs .

D-Saccharic acid 1,4-lactone monohydrate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| D-Saccharic Acid | Carboxylic Acid | Basic structure without lactone formation | Directly involved in metabolic pathways |

| β-Glucuronidase | Enzyme | Catalyzes hydrolysis of glucuronides | Targeted by D-saccharic acid 1,4-lactone monohydrate |

| D-Galacturonic Acid | Carboxylic Acid | Structural component of pectin | Different functional groups affecting solubility |

| Lactic Acid | Hydroxy Acid | Involved in fermentation processes | Different metabolic pathways |

D-Saccharic acid 1,4-lactone monohydrate's unique ability to inhibit β-glucuronidase distinguishes it from other structural analogs, making it particularly valuable in pharmacological contexts where glucuronide metabolism is critical .

Biological Pathways Leading to D-Saccharic Acid 1,4-Lactone Monohydrate Formation

The biosynthesis of DSL is intricately linked to the metabolism of D-glucaric acid, a sugar acid derived from glucose. In plants, D-glucaric acid is produced via the uronic acid pathway, where glucose-6-phosphate is sequentially oxidized to glucuronate and subsequently to D-glucaric acid [1]. DSL forms through intramolecular esterification, where the carboxyl group of D-glucaric acid reacts with a hydroxyl group to generate a six-membered lactone ring (1,4-lactone) [2]. This reaction is likely catalyzed by lactonases or isomerases, though the exact enzymatic machinery remains under investigation.

In microbial systems, lactone formation often involves specialized enzymes. For instance, studies on Agrobacterium tumefaciens have identified galactarolactone isomerases that catalyze the interconversion of δ- and γ-lactones during galacturonate metabolism [4]. While DSL itself is not directly addressed in these studies, the enzymatic mechanisms observed—such as the role of amidohydrolase superfamily (AHS) enzymes in lactone isomerization—suggest analogous pathways may exist for DSL biosynthesis in other organisms [4].

Occurrence in Biological Systems and Environmental Matrices

DSL is naturally present in dietary plants, including fruits and vegetables, where it contributes to detoxification processes and antioxidant defense [1]. Its detection in plant tissues aligns with its role in mitigating oxidative stress, as demonstrated in studies where DSL supplementation reduced reactive oxygen species (ROS) in diabetic rat models [1].

In environmental matrices, DSL’s occurrence is less well-documented but inferred from microbial activity. For example, its structural similarity to galactaro-lactones—substrates in bacterial carbon utilization pathways—suggests DSL may arise as a metabolic byproduct in soil and aquatic systems [4]. Additionally, DSL’s use in laboratory settings to inhibit β-glucuronidase activity in Streptococcus species highlights its potential interactions with environmental microorganisms [3].

Role in Plant and Microbial Metabolism

Antioxidant and Detoxification Functions in Plants

In plants, DSL acts as a potent antioxidant, neutralizing ROS generated during stress conditions such as hyperglycemia or pathogen attack [1]. By scavenging free radicals and restoring intracellular antioxidant machinery (e.g., glutathione levels), DSL helps maintain redox homeostasis [1]. This protective role is critical in minimizing oxidative damage to cellular components, including lipids, proteins, and DNA.

Modulation of Microbial Enzyme Activity

DSL exerts regulatory effects on microbial metabolism through enzyme inhibition. For instance, it blocks β-glucuronidase, an enzyme produced by Streptococcus and other gut microbiota, which is involved in hydrolyzing glucuronide conjugates [3]. This inhibition may influence microbial substrate utilization, altering metabolic fluxes in environments such as the gastrointestinal tract or soil.

Carbon Utilization in Microbial Pathways

While DSL-specific pathways are not fully characterized, microbial metabolism of structurally related lactones provides insight. In Agrobacterium tumefaciens, galactaro-lactones are processed via isomerization and ring-opening reactions to yield intermediates like 2-keto-3-deoxy-L-threo-hexarate, which enter central carbon metabolism [4]. Analogous pathways may exist for DSL, where lactone isomerases and dehydratases convert it into substrates for energy production or biosynthesis.

Nitric Acid Oxidation Method

The traditional approach for synthesizing D-saccharic acid 1,4-lactone monohydrate involves the direct oxidation of D-glucose using nitric acid as the primary oxidant [1] [2]. This method, first developed in the mid-20th century, remains a cornerstone technique for industrial-scale production. The process involves gradually adding D-glucose to concentrated nitric acid while maintaining temperatures between 55-90°C [2]. The reaction proceeds through multiple oxidation steps, converting the aldehyde and primary alcohol groups of glucose to carboxylic acid functionalities, ultimately yielding D-saccharic acid, which subsequently undergoes spontaneous lactonization to form the desired 1,4-lactone product [3].

The reaction mechanism involves the formation of D-glucaric acid as an intermediate, which exists in equilibrium with its lactone forms in aqueous solution [4]. Under acidic conditions, the carboxylic acid groups at positions 1 and 4 undergo intramolecular cyclization to form the thermodynamically stable 1,4-lactone ring structure [5]. The typical yields achieved through this method range from 40-60%, with product purity exceeding 85% after appropriate purification steps [3].

Platinum-Catalyzed Oxidation

A more environmentally sustainable approach involves the use of platinum-based catalysts for the selective oxidation of D-glucose to D-glucaric acid derivatives [6]. This method employs supported platinum catalysts, typically 5 weight percent platinum on carbon, under controlled oxygen pressure conditions. The reaction is conducted at temperatures around 90°C with maintained pH between 9-10 through continuous addition of sodium hydroxide [6].

The catalytic process demonstrates superior selectivity compared to nitric acid oxidation, with yields of D-glucaric acid and its lactone forms reaching 35-59% at 98% glucose conversion [6]. The method's advantage lies in its reduced environmental impact and the ability to recover and reuse the catalyst. However, challenges include catalyst cost, potential metal contamination of the product, and the need for careful control of reaction conditions to prevent catalyst deactivation [6].

Electrochemical Oxidation

Electrochemical synthesis represents an emerging approach for the controlled oxidation of D-glucose to D-glucaric acid derivatives [7]. This method utilizes controlled electric potential to drive the oxidation reaction, offering precise control over reaction conditions and product distribution. The process typically employs platinum or gold electrodes in alkaline electrolyte solutions, with careful management of pH and current density to optimize product formation [7].

The electrochemical approach offers advantages in terms of process control and environmental sustainability, as it eliminates the need for chemical oxidants. However, the method requires specialized equipment and typically achieves lower yields compared to traditional chemical methods, with reported yields in the range of 30-45% [7].

Acid-Catalyzed Lactonization

An alternative synthetic route involves the preparation of D-saccharic acid through glucose oxidation followed by acid-catalyzed lactonization [8] [9]. This two-step process first converts glucose to D-glucaric acid using any suitable oxidation method, then promotes lactonization through treatment with organic acids in the presence of dehydrating agents such as acetone [8].

The lactonization step is conducted at relatively mild temperatures (15-35°C) and demonstrates high efficiency, with yields of 69-85% for the conversion of D-glucaric acid to its lactone forms [8]. The method's advantage lies in its high selectivity for lactone formation and the ability to control the ratio of different lactone isomers through manipulation of reaction conditions [9].

Enzymatic and Biocatalytic Synthesis Approaches

Multi-Enzyme Cascade Systems

Enzymatic synthesis of D-saccharic acid 1,4-lactone monohydrate represents a sophisticated approach that mimics natural biosynthetic pathways [10]. The most successful enzymatic route involves a three-enzyme cascade system comprising myo-inositol-1-phosphate synthase from Saccharomyces cerevisiae, myo-inositol oxygenase from mammalian sources, and uronate dehydrogenase from Pseudomonas syringae [10].

The pathway begins with the conversion of glucose-6-phosphate to myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase, followed by dephosphorylation to myo-inositol by endogenous phosphatases [10]. The key oxidation step involves myo-inositol oxygenase, which converts myo-inositol to D-glucuronic acid using molecular oxygen as a cosubstrate [10]. Finally, uronate dehydrogenase catalyzes the conversion of D-glucuronic acid to D-glucaric acid, which spontaneously forms the lactone product [10].

This enzymatic approach has achieved D-glucaric acid concentrations exceeding 1 gram per liter in laboratory-scale bioreactor systems [10]. The method demonstrates excellent substrate specificity and operates under mild reaction conditions, typically at temperatures between 30-37°C and pH values of 6.5-7.5 [10].

Glucose Oxidase-Based Systems

An alternative enzymatic approach utilizes glucose oxidase for the initial oxidation of glucose to gluconic acid, followed by further oxidation to glucaric acid derivatives [11]. This method leverages the high specificity of glucose oxidase for its substrate and the enzyme's commercial availability. However, the approach requires additional enzymatic steps to achieve complete oxidation to the glucaric acid level [11].

The glucose oxidase method typically operates at temperatures between 30-37°C and requires careful management of oxygen supply to maintain enzyme activity [11]. While the method offers good substrate specificity, yields are generally lower compared to chemical methods, typically ranging from 10-25% [11].

Microbial Fermentation Systems

Microbial production of D-saccharic acid 1,4-lactone monohydrate has been achieved through metabolic engineering of various microorganisms [12] [10]. The most successful approaches involve the introduction of heterologous enzymes into bacterial or yeast hosts to create synthetic biosynthetic pathways for glucaric acid production [12] [10].

In Escherichia coli systems, the introduction of genes encoding myo-inositol-1-phosphate synthase, myo-inositol oxygenase, and uronate dehydrogenase enables the conversion of glucose to glucaric acid with yields of 10-17% based on glucose consumed [10]. The process requires careful optimization of enzyme expression levels and growth conditions to balance metabolic burden with product formation [10].

Yeast-based systems, particularly engineered Saccharomyces cerevisiae strains, have demonstrated improved yields through the use of phosphoglucose isomerase-deficient strains that redirect glucose flux away from glycolysis toward glucaric acid production [12]. These systems have achieved yields of up to 23% glucose-to-glucaric acid conversion under optimized fed-batch conditions [12].

Kombucha Fermentation

Natural fermentation systems, particularly kombucha cultures, represent a unique source of D-saccharic acid 1,4-lactone monohydrate [13] [14]. The symbiotic culture of bacteria and yeast in kombucha naturally produces this compound through the metabolic activities of specific bacterial strains, particularly Gluconacetobacter species [15].

The fermentation process involves the cultivation of kombucha cultures on tea substrates under aerobic conditions at temperatures between 25-30°C [13]. The production of D-saccharic acid 1,4-lactone varies with fermentation conditions, with concentrations typically ranging from 25-75 micrograms per milliliter depending on the specific microbial strains and cultivation parameters [13].

Process Optimization and Yield Enhancement Strategies

Reaction Parameter Optimization

The optimization of synthetic processes for D-saccharic acid 1,4-lactone monohydrate requires careful consideration of multiple reaction parameters. Temperature control represents a critical factor, with optimal ranges varying significantly between chemical and enzymatic methods [6] [10]. Chemical synthesis methods typically operate at elevated temperatures (80-90°C) to drive oxidation reactions, while enzymatic approaches require lower temperatures (28-37°C) to maintain enzyme stability and activity [6] [10].

pH optimization plays a crucial role in both chemical and enzymatic synthesis routes. Chemical oxidation methods often require alkaline conditions (pH 9-10) to prevent catalyst deactivation and promote selective oxidation [6]. Enzymatic systems typically operate at near-neutral pH values (6.5-7.5) to maintain optimal enzyme activity and stability [10].

Substrate concentration management represents another critical optimization parameter. In chemical synthesis, glucose concentrations of 10-50 grams per liter are typically employed, with controlled feeding strategies used to maintain optimal reactant ratios [6]. Enzymatic and microbial systems often require lower substrate concentrations to prevent inhibition effects, with fed-batch feeding strategies employed to maintain substrate availability while avoiding toxicity [12] [10].

Catalyst and Enzyme Enhancement

The selection and optimization of catalysts and enzymes significantly impact the efficiency of D-saccharic acid 1,4-lactone monohydrate synthesis. In chemical catalysis, platinum loading on support materials requires careful optimization, with typical loadings of 1-5 weight percent providing optimal activity while minimizing cost [6]. The choice of support material, typically carbon-based materials, influences both catalyst activity and product purity [6].

Enzymatic systems benefit from enzyme immobilization techniques that enhance stability and enable enzyme reuse [11]. Covalent attachment and entrapment methods have demonstrated yield enhancements of 25-50% through improved enzyme stability and the ability to operate under more extreme conditions [11].

Cofactor regeneration systems represent a critical optimization strategy for enzymatic processes that require expensive cofactors such as nicotinamide adenine dinucleotide. The implementation of cofactor recycling systems can enhance yields by 40-80% while reducing operational costs [10].

Process Integration and Intensification

The integration of multiple process steps represents an effective strategy for yield enhancement and cost reduction. Coupled reaction systems that combine oxidation and lactonization steps in a single reactor have demonstrated yield improvements of 35-75% compared to sequential batch processes [8].

Continuous flow reactors offer advantages in terms of precise control over residence time and reaction conditions, leading to yield enhancements of 30-60% compared to batch processes [8]. The use of plug flow reactors enables better mass transfer characteristics and reduces the formation of side products [8].

Fed-batch operation modes, particularly in microbial systems, have proven highly effective for yield optimization. These systems maintain optimal substrate concentrations while preventing substrate inhibition, resulting in yield improvements of 30-70% compared to simple batch cultivation [12].

Metabolic Engineering Approaches

Advanced metabolic engineering strategies represent the most sophisticated approach to yield enhancement in microbial systems. These approaches involve the modification of metabolic pathways to redirect cellular resources toward target product formation [12]. Gene expression optimization, pathway balancing, and the elimination of competing pathways can result in yield improvements of 50-150% compared to wild-type strains [12].

The use of phosphoglucose isomerase-deficient yeast strains represents a particularly effective metabolic engineering approach that redirects glucose flux away from glycolysis toward glucaric acid production [12]. This strategy has demonstrated significant yield improvements while maintaining cell viability under controlled cultivation conditions [12].

Purification and Isolation Techniques for Research Applications

Crystallization and Recrystallization Methods

Crystallization represents the most fundamental purification technique for D-saccharic acid 1,4-lactone monohydrate, taking advantage of the compound's solubility characteristics in aqueous and organic solvents [16]. The standard crystallization procedure involves dissolving the crude product in hot water followed by controlled cooling to 2-8°C to induce crystal formation [16]. This method typically achieves purities of 85-95% with recovery rates of 75-90% [16].

Recrystallization from organic solvents, particularly ethanol and acetone mixtures, provides enhanced purification efficiency with purities reaching 90-98% [16]. The process involves dissolving the lactone in a minimum volume of hot organic solvent, followed by slow cooling and filtration of the resulting crystals [16]. The use of organic solvents is particularly effective for removing ionic impurities and polar contaminants [16].

Chromatographic Separation Techniques

High-performance liquid chromatography represents the gold standard for analytical and preparative purification of D-saccharic acid 1,4-lactone monohydrate [13] [14]. The method employs reverse-phase or hydrophilic interaction chromatography columns with gradient elution systems to achieve excellent resolution of the target compound from related impurities [13].

The chromatographic conditions typically involve mobile phases consisting of water-acetonitrile mixtures with detection at ultraviolet wavelengths around 190 nanometers [13]. The method achieves purities exceeding 95% with quantitative recovery possible through careful optimization of elution conditions [13].

Ion exchange chromatography provides an effective method for removing ionic impurities and charged contaminants from the lactone product [17]. The technique employs either cation or anion exchange resins depending on the nature of the impurities, with typical operating conditions involving controlled pH and ionic strength gradients [17].

Electrophoretic Purification

Capillary electrophoresis represents a highly efficient analytical and preparative technique for the purification of D-saccharic acid 1,4-lactone monohydrate [13] [14]. The method exploits differences in electrophoretic mobility to achieve rapid separation of the target compound from structurally related impurities [13].

Optimized electrophoretic conditions involve the use of borax buffer systems at pH 6.5 with sodium dodecyl sulfate as a mobility modifier [13]. The method operates at voltages of 20-30 kilovolts and achieves excellent resolution within 15-20 minutes [13]. The technique is particularly valuable for analytical applications and quality control due to its speed and precision [13].

Membrane-Based Separation

Membrane filtration techniques offer gentle purification conditions that preserve the integrity of the lactone ring structure [16]. Ultrafiltration membranes with appropriate molecular weight cutoffs can effectively remove high molecular weight impurities while concentrating the target product [16].

The process typically operates at moderate pressures (1-5 bar) and ambient temperatures, making it suitable for heat-sensitive applications [16]. The method achieves good recovery rates (85-95%) while providing moderate purification efficiency [16].

Specialized Isolation Techniques

Freeze-drying (lyophilization) represents an essential technique for the long-term preservation of purified D-saccharic acid 1,4-lactone monohydrate [13]. The process involves freezing aqueous solutions at -80°C followed by sublimation under high vacuum conditions [13]. This method preserves the hydrated crystal structure and achieves high purity (90-98%) with excellent recovery rates [13].

Solid-phase extraction provides a versatile approach for sample preparation and purification, particularly for complex matrices such as fermentation broths [13]. The technique employs selective adsorbents that retain the target compound while allowing impurities to pass through [13]. The method is particularly valuable for concentrating dilute solutions and removing interfering substances [13].